molecular formula C16H20N4 B3168989 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 933731-19-2

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3168989
CAS No.: 933731-19-2
M. Wt: 268.36 g/mol
InChI Key: NJODEAGIXPQYLF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a 2,4-dimethylphenyl substituent at the 3-position and a piperazine moiety at the 6-position. Pyridazine derivatives are pharmacologically significant due to their aromatic heterocyclic structure, which enables diverse biological interactions.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-3-4-14(13(2)11-12)15-5-6-16(19-18-15)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJODEAGIXPQYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group can be attached through a nucleophilic substitution reaction, where the pyridazine ring is reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in specific interactions with these targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The table below summarizes key structural variations and reported activities of related compounds:

Compound Name Substituents (Position) Key Modifications Reported Activities Reference
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine 3: 2,4-Dimethylphenyl; 6: Piperazine Lipophilic aryl group N/A (Inferred: CNS-targeting potential)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3: Cl; 6: Piperazine + chlorophenoxypropyl Chlorine + extended alkyl chain Antiplatelet, antibacterial
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine 3: Piperazine + dimethylbenzoyl; 6: Thiophene Acylated piperazine + heterocyclic thiophene Screening compound (Unspecified targets)
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methylpyrazol-1-yl)pyridazine 3: Sulfonyl-difluorophenyl-piperazine; 6: Pyrazole Sulfonyl group + fluorinated aryl Potential kinase inhibition (Structural inference)
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives 6: 2-Fluorophenyl-piperazine; 3: Ketone Fluorinated aryl + ketone functionalization Anticancer (Screened via in silico models)

Key Observations:

  • Piperazine Modifications : Substitutions on the piperazine ring (e.g., acyl, sulfonyl, or fluorophenyl groups) influence solubility, bioavailability, and target specificity. For instance, sulfonyl groups (as in ) may enhance metabolic stability, while fluorinated aryl groups () improve binding affinity through hydrophobic or halogen-bonding interactions.
  • Aryl Group Effects : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to simpler aryl groups, favoring membrane permeability but possibly reducing aqueous solubility.

Biological Activity

3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a 2,4-dimethylphenyl group and a piperazin-1-yl moiety. The synthesis typically involves:

  • Formation of the Pyridazine Ring : Achieved through the condensation of hydrazine with a diketone under acidic or basic conditions.
  • Introduction of the 2,4-Dimethylphenyl Group : This is accomplished via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
  • Attachment of the Piperazin-1-yl Group : Done through nucleophilic substitution with piperazine under basic conditions .

The biological activity of this compound is attributed to its ability to modulate various molecular targets within biological systems. It can interact with enzymes, receptors, and ion channels, influencing cellular pathways and physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancers. The compound showed varying degrees of cytotoxicity depending on the specific cancer type .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on non-small cell lung cancer (NSCLC), it was found that modifications to the piperazine moiety enhanced its antiproliferative activity against specific cancer cell lines . The results indicated that certain derivatives exhibited up to 30% inhibition in cell growth compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyridazine derivatives, including this compound. The findings revealed significant inhibition of bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Activity Type Target Effectiveness Reference
AntimicrobialBacterial strainsSignificant inhibition
AnticancerNSCLCUp to 30% growth inhibition
AntiviralViral replicationModerate inhibition

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-dimethylphenyl)-6-(piperazin-1-yl)pyridazine, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves coupling pyridazine precursors with substituted piperazines via nucleophilic aromatic substitution. For example, halogenated pyridazines (e.g., 3-chloro derivatives) react with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile . Key challenges include controlling regioselectivity and minimizing byproducts from competing reactions. Purification often requires column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures . Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm substitution patterns.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, respectively. Aromatic protons in the pyridazine and dimethylphenyl groups appear as distinct splitting patterns (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography: Resolves absolute stereochemistry and bond angles. For example, Acta Crystallographica reports similar pyridazine derivatives with piperazine moieties adopting chair conformations, stabilized by intramolecular hydrogen bonds .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+^+) with accuracy <5 ppm .

Q. What in vitro pharmacological screening models are used to evaluate its bioactivity?

Methodological Answer:

  • Anti-platelet aggregation assays: Conducted using human platelet-rich plasma (PRP) stimulated with ADP or collagen, measuring inhibition via turbidimetry .
  • Antibacterial activity: Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Receptor binding studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) assess affinity (KiK_i) due to the piperazine moiety’s flexibility in interacting with GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer: SAR studies focus on modifying:

  • Piperazine substituents: Bulky groups (e.g., sulfonyl or trifluoromethylphenyl) enhance receptor selectivity. For example, sulfonylpiperazine derivatives show improved CNS penetration .
  • Aromatic ring substitutions: Electron-withdrawing groups (e.g., chloro) on the phenyl ring increase metabolic stability, while methyl groups improve lipophilicity .
  • Pyridazine core modifications: Introducing heterocycles (e.g., imidazole) augments π-π stacking with target proteins .

Q. What computational strategies predict reactivity and binding modes for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes transition states for nucleophilic substitution reactions, reducing trial-and-error in synthesis .
  • Molecular Dynamics (MD) Simulations: Analyze ligand-receptor interactions (e.g., with serotonin 5-HT2A_{2A} receptors) using docking software (AutoDock Vina) and force fields (AMBER) .
  • Reaction Path Search Algorithms: ICReDD’s computational workflows combine quantum mechanics and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer: Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., ATP levels in anti-platelet assays) and use positive controls (e.g., aspirin) .
  • Structural analogs: Compare metabolites or degradation products (e.g., oxidation of methyl groups) via LC-MS to rule out off-target effects .
  • Species-specific responses: Validate findings in multiple models (e.g., murine vs. human cell lines) .

Q. What methodologies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Flow Chemistry: Enhances reproducibility and heat dissipation for exothermic reactions (e.g., piperazine coupling) .
  • In Situ Monitoring: Raman spectroscopy tracks reaction progress in real time, minimizing impurities .

Q. How are analytical methods validated for purity and stability testing?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC-DAD/ELS .
  • Stability-Indicating Methods: Develop gradient HPLC methods (C18 columns, 0.1% TFA in mobile phase) to resolve peaks for the parent compound and impurities .
  • ICH Guidelines Compliance: Validate accuracy (spiked recovery 98–102%), precision (RSD <2%), and linearity (R2>0.999R^2 >0.999) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Reactant of Route 2
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3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine

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